molecular formula C20H22O6 B1676099 MD2-IN-1

MD2-IN-1

Katalognummer: B1676099
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: ZKYRYELHPFTZTI-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MD2-IN-1 is a potent and specific inhibitor of Myeloid differentiation protein 2 (MD2), which is a co-receptor of Toll-like receptor 4 (TLR4). This compound has shown significant potential in anti-inflammatory applications, particularly in the context of acute lung injury .

Wissenschaftliche Forschungsanwendungen

Immunological Applications

MD2-IN-1 has been shown to modulate immune responses by inhibiting the TLR4-MD2 signaling pathway. This inhibition can have profound effects on inflammatory conditions and immune-related diseases.

Case Study: Intestinal Inflammation

A study demonstrated that this compound effectively reduced intestinal inflammation in neonatal necrotizing enterocolitis (NEC) models. The compound inhibited the activation of NF-κB and other pro-inflammatory pathways, leading to improved mucosal integrity and reduced apoptosis in enterocytes. This suggests that this compound could be a therapeutic candidate for preventing NEC by blocking TLR4-MD2 signaling .

Case Study: Atherosclerosis

Research indicates that MD2 plays a significant role in atherosclerosis through its involvement in inflammatory responses triggered by oxidized low-density lipoprotein (ox-LDL). Therapeutic inhibition of MD2 signaling using small molecules like this compound has shown promise in reducing lesion formation in atherosclerotic models, highlighting its potential as a target for cardiovascular disease treatment .

Cancer Research Applications

This compound's role in cancer research is particularly noteworthy due to its ability to influence tumor microenvironments and immune cell interactions.

Case Study: Glioma Prognosis

In glioma studies, elevated levels of MD2 have been associated with poor patient prognosis. By using this compound to inhibit MD2, researchers observed decreased infiltration of tumor-associated macrophages and neutrophils, which are often linked to tumor progression. This suggests that targeting MD2 could enhance anti-tumor immunity and improve outcomes in glioma patients .

Case Study: Tumor Metastasis

Another study highlighted the effectiveness of this compound in suppressing tumor invasion and metastasis by disrupting the TLR4-MD2/NF-κB signaling axis. This mechanism was shown to reduce the migratory capabilities of cancer cells, indicating that this compound may serve as a viable therapeutic agent against metastatic cancers .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Area Findings References
Intestinal Inflammation Reduces inflammation and improves mucosal integrity in NEC models
Atherosclerosis Inhibits inflammatory responses linked to ox-LDL; reduces lesion formation
Glioma Prognosis Correlates with poor prognosis; inhibition leads to decreased immune cell infiltration
Tumor Metastasis Suppresses invasion through TLR4-MD2/NF-κB signaling disruption

Biochemische Analyse

Biochemical Properties

MD2-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of Myeloid differentiation protein 2 (MD2). This inhibition disrupts the formation of the TLR4/MD2 complex, which is essential for the recognition of lipopolysaccharides (LPS) and the subsequent activation of pro-inflammatory signaling pathways. This compound exhibits a KD value of 189 μM for recombinant human MD2 (rhMD2), indicating its binding affinity . The compound also reduces the binding of FITC-LPS to MD2 in cell surface membranes, demonstrating its effectiveness in modulating immune responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In macrophages, the compound inhibits LPS-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This inhibition is achieved by blocking the formation of the TLR4/MD2 complex and preventing the activation of downstream signaling pathways, including MAPKs and NF-κB . Additionally, this compound has been shown to reduce pulmonary edema and histopathological changes in lung tissues in animal models of acute lung injury, highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the hydrophobic pocket of MD2, where it forms hydrogen bonds with key residues such as Arg90 and Tyr102 . This binding disrupts the interaction between MD2 and TLR4, thereby inhibiting the activation of pro-inflammatory signaling pathways. This compound also dose-dependently reduces the binding of FITC-LPS to MD2, further demonstrating its ability to modulate immune responses at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on MD2 over extended periods. In in vitro studies, this compound consistently reduces the expression of pro-inflammatory cytokines and the formation of the TLR4/MD2 complex . In in vivo studies, the compound has shown long-term benefits in reducing pulmonary edema and histopathological changes in lung tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the formation of the TLR4/MD2 complex and reduces the expression of pro-inflammatory cytokines . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that modulate immune responses. The compound interacts with enzymes and cofactors that regulate the formation of the TLR4/MD2 complex and the activation of downstream signaling pathways . By inhibiting MD2, this compound affects metabolic flux and the levels of metabolites involved in pro-inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to MD2 and its ability to modulate immune responses . This compound’s distribution within tissues, particularly in the lungs, is crucial for its therapeutic effects in reducing pulmonary edema and inflammation .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with MD2 and inhibits the formation of the TLR4/MD2 complex . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to MD2 to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Vorbereitungsmethoden

MD2-IN-1 is a chalcone derivative. The synthetic route involves the preparation of (E)-4-phenylbut-3-en-2-one, which is considered the core structure of current MD2 inhibitors . The synthesis typically involves the following steps:

Analyse Chemischer Reaktionen

MD2-IN-1 unterliegt verschiedenen Arten chemischer Reaktionen:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Biologische Aktivität

MD2-IN-1 is a selective inhibitor of myeloid differentiation protein 2 (MD2), which plays a crucial role in the TLR4 signaling pathway, particularly in inflammatory responses. This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of MD2 and Its Role in Inflammation

MD2 serves as a co-receptor for TLR4, facilitating the recognition of pathogen-associated molecular patterns (PAMPs) and triggering downstream inflammatory signaling pathways, including the activation of NF-κB and MAPK. This mechanism is pivotal in various pathological conditions, such as diabetes, necrotizing enterocolitis (NEC), and atherosclerosis.

This compound inhibits the interaction between MD2 and TLR4, thereby blocking the activation of pro-inflammatory signaling pathways. Research indicates that this compound binds to a hydrophobic pocket within MD2, preventing LPS-induced activation of TLR4 and subsequent inflammatory responses.

Key Findings from Research Studies

  • Diabetes Model : In a study involving diabetic mice, MD2 levels were significantly elevated in cardiac tissues, correlating with increased inflammation and macrophage infiltration. Treatment with this compound reduced these inflammatory markers and improved cardiac function .
  • Necrotizing Enterocolitis : In neonatal rat models of NEC, pretreatment with this compound significantly decreased the severity of intestinal injury and inflammation. The compound inhibited NF-κB activation and reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 .
  • Atherosclerosis : Research has shown that targeting MD2 can mitigate ox-LDL-induced inflammatory responses in atherosclerosis models. This compound demonstrated potential in reducing plaque formation and associated inflammatory markers .

Table 1: Effects of this compound on Inflammatory Markers

Study FocusModel TypeKey Findings
Diabetic CardiomyopathySTZ-induced Diabetic MiceReduced CD68 levels; decreased ICAM1/VCAM1 expression
Necrotizing EnterocolitisNeonatal Rat ModelDecreased TNF-α, IL-6; improved intestinal barrier function
AtherosclerosisMurine Atherosclerosis ModelReduced plaque size; lower ox-LDL-induced inflammation

Table 2: Comparison of MD2 Activity in Various Conditions

ConditionMD2 Expression LevelImpact on InflammationTreatment with this compound Effect
Type 1 DiabetesIncreasedHigh macrophage infiltrationSignificant reduction in markers
Necrotizing EnterocolitisElevatedSevere intestinal injuryAlleviated injury and inflammation
AtherosclerosisUpregulatedPromotes plaque formationReduced plaque size

Case Study 1: Diabetic Cardiomyopathy

In an experimental study involving diabetic mice induced by streptozotocin (STZ), researchers observed a fivefold increase in MD2 protein levels over 16 weeks. Treatment with this compound led to a significant reduction in inflammatory cell adhesion molecules and macrophage infiltration, indicating its potential as a therapeutic agent for diabetic complications .

Case Study 2: Necrotizing Enterocolitis

In a neonatal rat model for NEC, administration of an MD2 inhibitor (this compound) prior to LPS exposure resulted in decreased enterocyte apoptosis and maintained tight junction integrity. This suggests that targeting MD2 can effectively mitigate the severity of NEC by modulating the TLR4 signaling pathway .

Eigenschaften

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYRYELHPFTZTI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MD2-IN-1
Reactant of Route 2
Reactant of Route 2
MD2-IN-1
Reactant of Route 3
Reactant of Route 3
MD2-IN-1
Reactant of Route 4
Reactant of Route 4
MD2-IN-1
Reactant of Route 5
Reactant of Route 5
MD2-IN-1
Reactant of Route 6
Reactant of Route 6
MD2-IN-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.